molecular formula C12H12N4O2 B6495463 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- CAS No. 1351658-99-5

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Cat. No.: B6495463
CAS No.: 1351658-99-5
M. Wt: 244.25 g/mol
InChI Key: DALLDYXCPPHRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- typically involves the reaction of 3-pyridazinecarboxylic acid with ethoxyamine and 3-pyridinylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyridazinecarboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace specific substituents on the ring. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines .

Scientific Research Applications

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- has several scientific research applications:

    Chemistry: In synthetic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical transformations.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: In medicinal chemistry, 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anticancer properties.

    Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signaling pathways, and interference with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-ethoxy-N-pyridin-3-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-11-6-5-10(15-16-11)12(17)14-9-4-3-7-13-8-9/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLDYXCPPHRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239561
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351658-99-5
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351658-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.